molecular formula C14H18ClN3O B6605361 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine CAS No. 2416218-57-8

1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine

Cat. No. B6605361
CAS RN: 2416218-57-8
M. Wt: 279.76 g/mol
InChI Key: FHRLUIDFPKFOHR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2R)-Aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine, also known as ACPC, is a synthetic compound that is used in a variety of scientific research applications. ACPC is a novel piperazine derivative that has been shown to possess a wide range of biological activities and has been studied extensively in the fields of pharmaceuticals and biochemistry. ACPC has been used in a variety of research applications, including pharmacological studies, biochemical studies, and physiological studies.

Scientific Research Applications

1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been used in a variety of scientific research applications, including pharmacological studies, biochemical studies, and physiological studies. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been studied as a potential treatment for a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied as a potential therapeutic agent for treating conditions such as depression, anxiety, and schizophrenia. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been studied in the fields of neuroscience and pharmacology as a potential therapeutic agent for treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is not fully understood. However, it is believed that 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine may act as an agonist at certain serotonin receptors and may modulate the activity of certain enzymes, such as cyclooxygenase-2. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess a wide range of biochemical and physiological effects. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess antioxidant activity and may act as an inhibitor of certain enzymes involved in the metabolism of drugs. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine has also been shown to possess neuroprotective properties and may act as an agonist at certain serotonin receptors.

Advantages and Limitations for Lab Experiments

The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments has several advantages. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a readily available compound and is relatively inexpensive to produce. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also relatively stable and can be stored for long periods of time. The use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in laboratory experiments also has several limitations. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is a synthetic compound, and there is a lack of information regarding its long-term safety and toxicity. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine is also a relatively new compound, and there is a lack of information regarding its potential therapeutic benefits.

Future Directions

The potential future directions for the use of 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine in scientific research are numerous. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be further studied as a potential therapeutic agent for treating a variety of diseases, including cancer, HIV, and Alzheimer's disease. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential therapeutic agent for treating neurological disorders. 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could also be studied as a potential treatment for depression, anxiety, and schizophrenia. Additionally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as an antioxidant and as an inhibitor of certain enzymes involved in the metabolism of drugs. Finally, 1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine could be studied further as a potential modulator of certain enzymes, such as cyclooxygenase-2.

Synthesis Methods

1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and piperazine in the presence of a base. The reaction of these two compounds yields a mixture of 1-(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine and 1-(2S)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine. The mixture can be separated by column chromatography and the desired product can be obtained.

properties

IUPAC Name

[(2R)-aziridin-2-yl]-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c15-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)14(19)13-9-16-13/h1-3,8,13,16H,4-7,9-10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRLUIDFPKFOHR-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)[C@H]3CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine

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